![molecular formula C28H20O2 B13752244 9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- CAS No. 49658-24-4](/img/structure/B13752244.png)
9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by its complex structure, which includes a phenylmethyl group attached to the anthracenedione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- typically involves Friedel-Crafts acylation reactions. One common method includes the reaction of toluene with phthalic anhydride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out at a controlled temperature of 45-50°C, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction can produce hydroquinone compounds.
科学的研究の応用
9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
作用機序
The mechanism of action of 9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular processes and signaling pathways. Its ability to intercalate with DNA and inhibit topoisomerase enzymes makes it a potential candidate for anticancer research .
類似化合物との比較
Similar Compounds
9,10-Anthracenedione, 2-methyl-: Similar in structure but with a methyl group instead of a phenylmethyl group.
9,10-Anthracenedione, 2-[4-(diphenylamino)phenyl]-: Contains a diphenylamino group, offering different electronic properties.
Uniqueness
The unique structure of 9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other anthraquinone derivatives.
特性
CAS番号 |
49658-24-4 |
|---|---|
分子式 |
C28H20O2 |
分子量 |
388.5 g/mol |
IUPAC名 |
2-[(4-benzylphenyl)methyl]anthracene-9,10-dione |
InChI |
InChI=1S/C28H20O2/c29-27-23-8-4-5-9-24(23)28(30)26-18-22(14-15-25(26)27)17-21-12-10-20(11-13-21)16-19-6-2-1-3-7-19/h1-15,18H,16-17H2 |
InChIキー |
YEQYGMGQQWXARK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)CC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
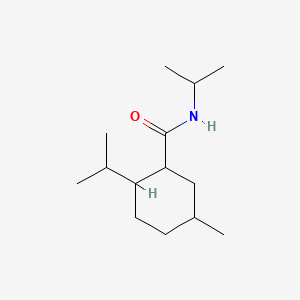
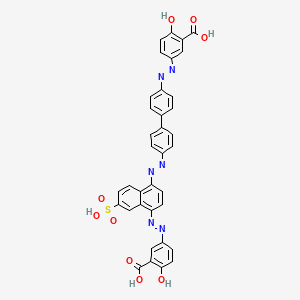

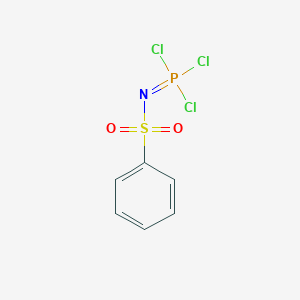
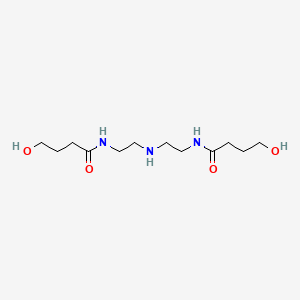



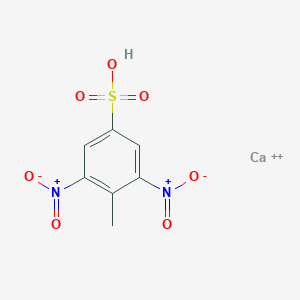
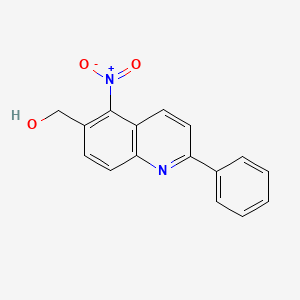
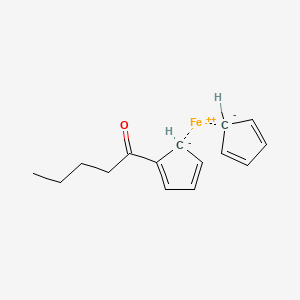
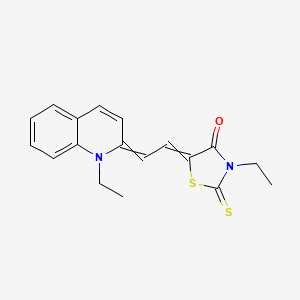
![[4-(acridin-9-ylamino)phenyl]carbamic acid](/img/structure/B13752231.png)
